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Compound of Interest

Compound Name: Atreleuton Glucuronide

Cat. No.: B1164873

Get Quote

Introduction
Atreleuton (also known as VIA-2291, ABT-761) is a selective, reversible, and orally bioavailable

inhibitor of 5-lipoxygenase (5-LO), developed for the treatment of asthma and cardiovascular

diseases (e.g., atherosclerosis).[1] Structurally, it belongs to the N-hydroxyurea class of 5-LO

inhibitors, a second-generation analogue of Zileuton designed for improved potency and

pharmacokinetics.

The primary metabolic clearance pathway for N-hydroxyurea drugs (like Zileuton and

Atreleuton) is direct O-glucuronidation of the N-hydroxy moiety. The resulting metabolite,

Atreleuton-N-O-glucuronide, is critical for:

Metabolite Identification (MetID): Confirming metabolic pathways in human liver microsomes

(HLM) and hepatocytes.

Bioanalytical Standards: Quantifying metabolite exposure in plasma/urine.

Transporter Studies: Assessing potential drug-drug interactions (DDIs) involving efflux

transporters (e.g., MRPs, OATs).
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This guide provides two distinct protocols for synthesizing Atreleuton Glucuronide: a

Biocatalytic Protocol (for rapid generation of analytical standards) and a Chemical Synthesis

Protocol (for scalable production).

Metabolic Context & Structure[2][3][4]
Atreleuton contains a pharmacophore critical for 5-LO iron chelation: the N-hydroxyurea group.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the oxygen

of the hydroxylamine, forming an N-hydroxy-O-glucuronide.

Reaction:

Caption: Metabolic pathway of Atreleuton via UGT-mediated conjugation at the N-hydroxyurea

site.

Protocol A: Biocatalytic Synthesis (Microsomal)
Best For: Generating authentic biological standards for LC-MS retention time confirmation and

small-scale isolation (<10 mg).

Reagents & Materials
Substrate: Atreleuton (10 mM stock in DMSO).

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.) or

Recombinant UGT1A9/1A6 (known to glucuronidate N-hydroxyureas).

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) (50 mM stock).

Pore Forming Agent: Alamethicin (5 mg/mL in ethanol).

Buffer: 100 mM Tris-HCl (pH 7.4) + 10 mM

.

Stop Solution: Ice-cold Acetonitrile (ACN).

Workflow
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Activation: Thaw HLM on ice. Add Alamethicin (50 µg/mg protein) and incubate on ice for 15

min to permeabilize the microsomal membrane.

Reaction Mix (10 mL Scale):

Buffer (Tris-HCl/MgCl2): 8.8 mL

HLM (final 1.0 mg/mL): 0.5 mL

Atreleuton (final 100 µM): 100 µL

Pre-incubate at 37°C for 5 min.

Initiation: Add UDPGA (final 2-5 mM) to start the reaction.

Incubation: Shake gently at 37°C for 2–4 hours. Monitor conversion by LC-MS every hour.

Termination: Add 10 mL ice-cold ACN. Vortex and centrifuge at 4,000 x g for 15 min to pellet

protein.

Enrichment: Evaporate supernatant to ~2 mL. Load onto a C18 Solid Phase Extraction

(SPE) cartridge. Wash with 5% MeOH, elute with 100% MeOH.

Protocol B: Chemical Synthesis (Late-Stage
Glucuronidation)
Best For: Scalable synthesis (>100 mg) for toxicity testing or NMR characterization. Strategy:

Modified Koenigs-Knorr reaction using a protected bromosugar donor.

Retrosynthetic Analysis
Direct glucuronidation of the N-hydroxyurea is challenging due to the lability of the N-O bond.

The most robust method involves coupling the parent drug with an activated glucuronyl donor

under phase-transfer conditions or using silver salts.

Reagents
Acceptor: Atreleuton (VIA-2291).[1][2][3]
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Donor: Acetobromo-

-D-glucuronic acid methyl ester (1-bromo-1-deoxy-2,3,4-tri-O-acetyl-D-glucopyranuronate).

Catalyst/Base: Silver Carbonate (

) or Tetrabutylammonium bromide (TBAB) with

.

Solvent: Dichloromethane (DCM) or Toluene/Water biphasic system.

Step-by-Step Protocol
Step 1: Coupling (Protection Phase)

Dissolve Atreleuton (1.0 eq) in anhydrous DCM under Nitrogen.

Add Acetobromo-

-D-glucuronic acid methyl ester (1.5 eq).

Add Silver Carbonate (1.5 eq) and shield from light (wrap flask in foil).

Stir at room temperature for 12–24 hours.

Monitor: Check TLC/LC-MS for the disappearance of Atreleuton and formation of the

protected intermediate (Mass = Parent + 316 Da).

Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[4]

Purification: Flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the

Protected Atreleuton Glucuronide.

Step 2: Global Deprotection
Critical: The urea linkage is sensitive to harsh base. Use mild low-temperature hydrolysis.

Dissolve the protected intermediate in Methanol.

Cool to 0°C in an ice bath.
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Add LiOH (2.5 eq, 1M aqueous solution) dropwise.

Stir at 0°C for 2 hours. Monitor closely by LC-MS for the removal of acetyl groups (-3 x 42

Da) and methyl ester (-14 Da).

Neutralization: Carefully adjust pH to 7.0 using dilute Acetic Acid or Amberlite IR-120 (H+)

resin.

Purification: Semi-preparative HPLC (C18 column, Water/ACN gradient with 0.1% Formic

Acid). Lyophilize to obtain Atreleuton-N-O-Glucuronide as a white powder.

Caption: Two-step chemical synthesis of Atreleuton Glucuronide via protected bromosugar

coupling.

Analytical Characterization
Parameter Specification Method

Appearance White to off-white solid Visual

Purity > 95% HPLC (UV 254 nm)

Mass Spectrometry
[M+H]+ = 495.1 (Parent 319 +

176)
LC-MS/MS (ESI+)

Retention Time
Shifted earlier than Parent

(More polar)
Reverse Phase C18

NMR
Anomeric proton signal at

~4.5–5.0 ppm
1H-NMR (D2O/MeOD)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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